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Compound of Interest

Compound Name: Bromosuccinic acid

Cat. No.: B128130 Get Quote

Anwendungsgebiet: Quantitative Analyse von Aminosäuren in der Forschung,

pharmazeutischen Entwicklung und Qualitätskontrolle.

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Einleitung
Die quantitative Analyse von Aminosäuren ist ein entscheidender Aspekt in zahlreichen

wissenschaftlichen Disziplinen, von der Proteomik bis zur pharmazeutischen

Wirkstoffentwicklung. Aufgrund ihrer polaren Natur und geringen Flüchtigkeit erfordern

Aminosäuren in der Regel eine Derivatisierung vor der gaschromatographischen (GC) oder

flüssigchromatographischen (LC) Analyse. Diese Modifikation erhöht die Flüchtigkeit und

verbessert das chromatographische Verhalten der Analyten.

Diese Applikationsschrift beschreibt ein Protokoll zur Derivatisierung von Aminosäuren mittels

einer Reaktion mit Brombernsteinsäureanhydrid, einer hypothetischen Erweiterung der gut

etablierten Methode der Derivatisierung mit Bernsteinsäureanhydrid. Die Einführung eines

Bromatoms in das Derivatisierungsreagenz bietet potenzielle Vorteile für die

massenspektrometrische (MS) Detektion, insbesondere durch das charakteristische

Isotopenmuster von Brom, was die Identifizierung und Quantifizierung der Derivate erleichtern

kann. Die hier vorgestellten Protokolle basieren auf der bekannten Reaktivität von

Bernsteinsäureanhydrid mit Aminosäuren.[1]
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Reaktionsmechanismus
Die Derivatisierung von Aminosäuren mit Brombernsteinsäureanhydrid folgt voraussichtlich

einem Acylierungsmechanismus. Die primäre oder sekundäre Aminogruppe der Aminosäure

fungiert als Nukleophil und greift ein Carbonylkohlenstoffatom des

Brombernsteinsäureanhydrids an. Dies führt zur Öffnung des Anhydridrings und zur Bildung

einer Amidbindung, wodurch ein N-Bromsuccinyl-Aminosäurederivat entsteht. Die Reaktion

findet typischerweise in einem basischen Medium statt, um die Aminosäure zu deprotonieren

und ihre Nukleophilie zu erhöhen.

Abbildung 1: Vorgeschlagener Reaktionsmechanismus.

Experimentelle Protokolle
Die folgenden Protokolle beschreiben die Derivatisierung von Aminosäuren mit

Brombernsteinsäureanhydrid (als hypothetisches Reagenz, basierend auf

Bernsteinsäureanhydrid) und die anschließende Analyse mittels Gaschromatographie-

Massenspektrometrie (GC-MS).

Benötigte Materialien
Aminosäure-Standardlösungen (z.B. 1 mg/ml in 0.1 N HCl)

Brombernsteinsäureanhydrid

Pyridin

Acetonitril (ACN), wasserfrei

N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) mit 1% Trimethylchlorsilan (TMCS)

Interne Standards (z.B. isotopenmarkierte Aminosäuren)

Reaktionsgefäße (z.B. 2-ml-GC-Vials mit Schraubverschluss)

Heizblock oder Wasserbad

Zentrifuge
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Pipetten

GC-MS-System

Probenvorbereitung und Derivatisierung
Dieses Protokoll ist für die Derivatisierung in zwei Schritten ausgelegt: N-Acylierung gefolgt von

Silylierung zur Veresterung der Carboxylgruppe und Derivatisierung anderer funktioneller

Gruppen.

Einwaage und Trocknung: 50 µl einer Aminosäure-Standardmischung oder der Probelösung

in ein Reaktionsgefäß pipettieren. Die Lösung unter einem sanften Stickstoffstrom oder im

Vakuumkonzentrator vollständig trocknen.

N-Acylierung: Den trockenen Rückstand in 100 µl einer Lösung aus Pyridin und Acetonitril

(1:4, v/v) lösen. 10 mg Brombernsteinsäureanhydrid hinzufügen. Das Gefäß fest

verschließen und für 60 Minuten bei 60°C im Heizblock inkubieren.

Trocknung nach Acylierung: Die Lösung erneut zur Trockne eindampfen, um überschüssiges

Pyridin und Acetonitril zu entfernen.

Silylierung: Den Rückstand in 100 µl Acetonitril und 100 µl BSTFA (mit 1% TMCS)

aufnehmen. Das Gefäß verschließen und für 60 Minuten bei 100°C erhitzen.

Abkühlen und Analyse: Das Reaktionsgefäß auf Raumtemperatur abkühlen lassen.

Gegebenenfalls zentrifugieren, um Feststoffe zu entfernen. Den Überstand in ein GC-Vial

überführen und mittels GC-MS analysieren.
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Abbildung 2: Experimenteller Arbeitsablauf.

GC-MS-Analysebedingungen (Beispiel)
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GC-System: Agilent 7890B oder äquivalent

Säule: HP-5ms (30 m x 0,25 mm, 0,25 µm Filmdicke) oder äquivalent

Injektor: Split/Splitless, 250°C, Split-Verhältnis 10:1

Injektionsvolumen: 1 µl

Trägergas: Helium, konstante Flussrate 1,2 ml/min

Ofenprogramm:

Starttemperatur: 100°C, 2 min halten

Rampe 1: 10°C/min bis 280°C

Haltezeit: 5 min bei 280°C

MS-System: Agilent 5977B oder äquivalent

Ionisationsmodus: Elektronenstoßionisation (EI), 70 eV

Massenscanbereich: m/z 50-650

Datenpräsentation
Die quantitative Analyse erfolgt durch die Integration der Peakflächen der derivatisierten

Aminosäuren und den Vergleich mit den Peakflächen interner Standards. Die Identifizierung

der Derivate wird durch ihre Retentionszeiten und Massenspektren bestätigt.

Tabelle 1: Beispielhafte GC-MS-Daten für N-Succinyl-Aminosäure-Derivate (silyliert)
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Aminosäure
Retentionszeit (min)
(erwartet)

Charakteristische m/z-
Ionen (erwartet)

Alanin 10.5 M-15, M-117, 116, 158

Valin 12.2 M-15, M-117, 144, 186

Leucin 13.1 M-15, M-117, 158, 200

Prolin 13.5 M-15, M-117, 142, 184

Phenylalanin 16.8 M-15, M-117, 218, 260

Asparaginsäure 17.5 M-15, M-117, 232, 274

Glutaminsäure 18.9 M-15, M-117, 246, 288

Hinweis: Die exakten Retentionszeiten und Massenfragmente für N-Bromsuccinyl-Derivate

müssen experimentell bestimmt werden. Die Massen der Molekülionen und charakteristischen

Fragmente werden sich aufgrund des Bromatoms (Isotope 79Br und 81Br) um ca. 78 bzw. 80

Da im Vergleich zu den N-Succinyl-Derivaten erhöhen.

Tabelle 2: Quantitative Leistungsparameter (erwartet)

Parameter Typischer Bereich

Linearitätsbereich 0.5 - 200 µM

Korrelationskoeffizient (R²) > 0.99

Nachweisgrenze (LOD) 0.1 - 1 µM

Bestimmungsgrenze (LOQ) 0.5 - 5 µM

Wiederholbarkeit (RSD%) < 10%

Wiederfindungsrate 90 - 110%

Anwendungen und Vorteile
Die Derivatisierung von Aminosäuren mit Brombernsteinsäureanhydrid hat das Potenzial, eine

robuste und empfindliche Methode für die quantitative Analyse in verschiedenen Matrices zu
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sein.

Pharmazeutische Analyse: Quantifizierung von Aminosäuren in pharmazeutischen

Formulierungen und zur Überwachung von Fermentationsprozessen.

Klinische Diagnostik: Bestimmung von Aminosäureprofilen in biologischen Flüssigkeiten zur

Diagnose und Überwachung von Stoffwechselerkrankungen.

Lebensmittelwissenschaft: Analyse des Aminosäuregehalts in Lebensmitteln zur

Nährwertbestimmung und Qualitätskontrolle.

Vorteile der Brom-Derivatisierung:

Erhöhte Massenspektrometrische Spezifität: Das charakteristische Isotopenmuster von

Brom (79Br/81Br ≈ 1:1) erleichtert die eindeutige Identifizierung der derivatisierten Analyten

in komplexen Proben.

Verbesserte Chromatographie: Die Derivatisierung erhöht die Flüchtigkeit und verringert die

Polarität, was zu schärferen Peaks und besserer Trennung in der GC führt.

Potenzial für Automatisierung: Das Derivatisierungsprotokoll kann für einen hohen

Probendurchsatz automatisiert werden.

Fehlerbehebung
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Problem Mögliche Ursache(n) Lösungsvorschlag(en)

Geringe oder keine

Derivatisierungsausbeute

Feuchtigkeit in der Probe oder

den Lösungsmitteln

Sicherstellen, dass alle

Materialien und Lösungsmittel

wasserfrei sind. Probe vor der

Derivatisierung vollständig

trocknen.

Unzureichende

Reagenzmenge

Reagenzüberschuss

sicherstellen.

Falsche Reaktionstemperatur

oder -zeit

Reaktionsbedingungen

optimieren.

Zusätzliche oder unerwartete

Peaks

Nebenreaktionen,

unvollständige Derivatisierung

Derivatisierungsbedingungen

(Temperatur, Zeit, pH-Wert)

optimieren. Reinheit der

Reagenzien überprüfen.

Zersetzung der Derivate

Injektortemperatur optimieren.

Stabilität der Derivate über die

Zeit prüfen.

Schlechte Peakform (Tailing)
Aktive Stellen in der GC-Säule

oder im Liner

Inertes System verwenden,

Liner und Säule regelmäßig

warten/austauschen.

Unvollständige Silylierung

polarer Gruppen

Silylierungsbedingungen

(Reagenz, Temperatur, Zeit)

optimieren.

Fazit
Die Derivatisierung von Aminosäuren mit Brombernsteinsäureanhydrid stellt einen

vielversprechenden Ansatz für die quantitative Analyse mittels GC-MS dar. Basierend auf der

etablierten Chemie von Bernsteinsäureanhydrid bietet die Einführung eines Bromatoms

signifikante Vorteile für die massenspektrometrische Detektion. Die hier vorgestellten

Protokolle bieten eine solide Grundlage für die Entwicklung und Validierung spezifischer

Analysemethoden in der Forschung und industriellen Anwendung. Es wird jedoch betont, dass
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eine experimentelle Validierung der hier vorgeschlagenen Methode erforderlich ist, um ihre

Anwendbarkeit und Leistungsfähigkeit für spezifische Probenmatrizes zu bestätigen.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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